Pivaloyl chloride

Description

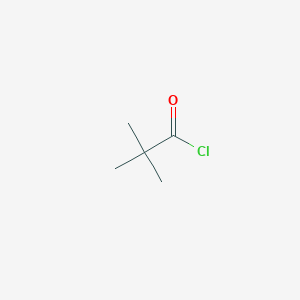

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-5(2,3)4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSFQJZRHXAUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Record name | TRIMETHYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027529 | |

| Record name | 2,2-Dimethylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trimethylacetyl chloride appears as colorless fuming liquid with a pungent odor. Very toxic by inhalation, ingestion or skin absorption. Fumes irritate the eyes and mucous membranes. Corrosive to most metals and tissue., Liquid, Colorless to yellow liquid with a pungent odor; [CHEMINFO MSDS] | |

| Record name | TRIMETHYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanoyl chloride, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

105-106 °F | |

| Record name | Trimethylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

48 °F | |

| Record name | Trimethylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.18 [mmHg] | |

| Record name | Trimethylacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3282-30-2 | |

| Record name | TRIMETHYLACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1646 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pivaloyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl acetyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trimethylacetyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanoyl chloride, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivaloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVALOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ82J0O21T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

pivaloyl chloride synthesis from pivalic acid

An In-depth Technical Guide to the Synthesis of Pivaloyl Chloride from Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (trimethylacetyl chloride) is a critical acylating reagent and a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its sterically hindered pivaloyl group offers unique stability and selectivity in various chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes for producing this compound from pivalic acid, focusing on methodologies employing thionyl chloride and phosphorus trichloride. Detailed experimental protocols, a comparative analysis of reaction parameters, and a generalized workflow are presented to aid researchers in the practical application of these methods.

Core Synthetic Methodologies

The conversion of pivalic acid to this compound is predominantly achieved through the use of various chlorinating agents. The most common and industrially relevant methods involve reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosphorus pentachloride (PCl₅).[3][4] Alternative methods utilizing reagents like oxalyl chloride or trichloromethylated aromatic compounds have also been explored.[3]

Synthesis via Thionyl Chloride (SOCl₂)

The reaction of pivalic acid with thionyl chloride is a widely used method for producing this compound.[3] The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with the formation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous by-products.[3][5] The evolution of these gases helps to drive the reaction to completion.[5]

The general reaction is: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂↑ + HCl↑[3]

This method can be performed with or without a catalyst. The addition of catalysts like N,N-dimethylformamide (DMF), pyridine, or N-methylacetamide can increase the reaction rate and improve selectivity, minimizing the formation of pivalic anhydride.[3][6] Yields for this method are typically high, often in the range of 75-95%.[1] However, a potential drawback is the risk of sulfur contamination in the final product.[3][7]

Synthesis via Phosphorus Trichloride (PCl₃)

Another common industrial method involves the reaction of pivalic acid with phosphorus trichloride.[8][9] This process yields this compound and phosphorous acid (H₃PO₃) as a by-product.[2][8]

The reaction is as follows: (CH₃)₃CCOOH + PCl₃ → (CH₃)₃CCOCl + H₃PO₃[8]

The phosphorous acid by-product can be separated by settling.[3] While this method can achieve high purity and yields of over 90%, it has been noted that removing the final traces of phosphorous acid from the this compound can be challenging.[2][3][9]

Other Synthetic Routes

-

Phosphorus Pentachloride (PCl₅): The first documented synthesis of this compound by Aleksandr Butlerov in 1874 utilized phosphorus pentachloride.[1] However, this method is less common industrially because the by-product, phosphoryl chloride (POCl₃), has a boiling point very close to that of this compound, making their separation by distillation extremely difficult.[3]

-

Trichloromethylated Aromatic Compounds: Continuous processes have been developed that use reagents like phenylchloroform in the presence of a Friedel-Crafts catalyst (e.g., FeCl₃) to produce this compound.[3][4] This method can achieve high purity and avoids certain problematic by-products.[6]

Comparative Data of Synthesis Methods

The following table summarizes key quantitative data for the most common methods of this compound synthesis.

| Parameter | Thionyl Chloride Method | Phosphorus Trichloride Method |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |

| Molar Ratio (Acid:Reagent) | 1 : 1.2 - 1.5 (20-50% excess SOCl₂)[3] | 1 : 0.33 - 0.45[8][10][11] |

| Reaction Temperature | 40 - 60 °C[1] | 45 - 70 °C[8] |

| Reaction Time | ~ 2 hours[1] | 2 - 7 hours[8][10] |

| Catalyst (optional) | DMF, Pyridine, Caprolactam[3][6] | None typically mentioned |

| Reported Yield | 75 - 95%[1] | > 92%[9] |

| Reported Purity | > 99% (with catalyst)[6] | 99.5%[9] |

| Key By-products | SO₂, HCl[3] | H₃PO₃[8] |

| Advantages | Gaseous by-products drive reaction; high yields.[1][5] | Good yield and purity.[9] |

| Disadvantages | Potential for sulfur contamination.[3][7] | Difficult to remove all traces of phosphorous acid.[2][3] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

This protocol is based on typical laboratory and industrial procedures.[1]

Materials:

-

Pivalic Acid ((CH₃)₃CCOOH)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet connected to a scrubber (for SO₂ and HCl)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with pivalic acid.

-

Slowly add thionyl chloride to the vessel. A molar excess of 20-50% of thionyl chloride is typically used.[3] The reaction is exothermic.

-

After the addition is complete, slowly heat the reaction mixture to a temperature of 40-60°C.[1]

-

Maintain the reaction at this temperature with stirring for approximately 2 hours, or until the evolution of gas (SO₂ and HCl) ceases.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at 104-105°C.[8][9]

Protocol 2: Synthesis using Phosphorus Trichloride

This protocol is derived from patented industrial processes.[8][9]

Materials:

-

Pivalic Acid ((CH₃)₃CCOOH)

-

Phosphorus Trichloride (PCl₃)

-

Anhydrous reaction vessel with a stirrer, dropping funnel, and thermometer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with pivalic acid.

-

Begin stirring and slowly heat the pivalic acid to approximately 60°C.[10]

-

Add phosphorus trichloride dropwise from the dropping funnel over 3-4 hours. The molar ratio of pivalic acid to phosphorus trichloride should be approximately 1:0.35-0.45.[10][11]

-

After the addition is complete, continue to stir and maintain the temperature for an additional 2-3 hours to ensure the reaction goes to completion.[10]

-

Stop the heating and stirring, and allow the mixture to stand. The mixture will separate into two layers, with the lower layer being the phosphorous acid by-product.

-

Carefully separate the upper layer of crude this compound.

-

Purify the crude product by atmospheric distillation, collecting the fraction at 104-105°C to obtain the final this compound product with a purity of over 99%.[8][9]

Process Visualization

The following diagrams illustrate the logical workflow and chemical pathway for the synthesis of this compound.

Caption: Generalized workflow for this compound synthesis.

Caption: Reaction pathway using thionyl chloride.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. EP0926125A1 - Continuous process for the preparation of pyvaloyl chloride and aroyl chloride - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US6605743B1 - Continuous process for the preparation of this compound and of aroyl chloride - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | 3282-30-2 | Benchchem [benchchem.com]

- 7. JPS5835977B2 - Production method of pivalic acid chloride and aromatic carboxylic acid chloride - Google Patents [patents.google.com]

- 8. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 9. Process for preparing chloro-pivalyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN1491932A - Process for preparing chloro this compound - Google Patents [patents.google.com]

- 11. CN1304353C - Process for preparing chloro this compound - Google Patents [patents.google.com]

pivaloyl chloride reaction with alcohols mechanism

An In-depth Technical Guide on the Reaction of Pivaloyl Chloride with Alcohols for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sterically hindered acyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the esterification of alcohols. This reaction proceeds via a nucleophilic acyl substitution mechanism, offering a robust method for the introduction of the bulky and stable pivaloyl protecting group. The steric hindrance of the tert-butyl group significantly influences the reactivity of this compound, leading to high selectivity in certain applications. This guide provides a comprehensive overview of the core reaction mechanisms, including catalyzed pathways, detailed experimental protocols, and a summary of quantitative data. Furthermore, it explores an alternative reaction pathway where the combination of this compound and dimethylformamide (DMF) leads to the chlorination of alcohols, a notable deviation from the expected esterification.

Core Reaction Mechanisms

The reaction of this compound with alcohols predominantly results in the formation of pivaloate esters. This transformation can be carried out under various conditions, including uncatalyzed, base-catalyzed (e.g., pyridine), and nucleophilic-catalyzed (e.g., 4-dimethylaminopyridine, DMAP) protocols.

General Nucleophilic Acyl Substitution Mechanism (Uncatalyzed)

The fundamental reaction proceeds through a two-step addition-elimination mechanism. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a weak base or another alcohol molecule, yields the pivaloate ester and hydrochloric acid.

Caption: General mechanism of pivaloylation.

Pyridine-Catalyzed Mechanism

Pyridine serves as a mild base to neutralize the HCl byproduct, driving the reaction to completion. It can also act as a nucleophilic catalyst. Pyridine attacks the this compound to form a highly reactive N-pivaloylpyridinium ion. This intermediate is more susceptible to nucleophilic attack by the alcohol than this compound itself, thus accelerating the reaction.

Caption: Pyridine-catalyzed pivaloylation pathway.

DMAP-Catalyzed Mechanism

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[1][2] The mechanism is analogous to that of pyridine but is significantly faster due to the greater nucleophilicity of DMAP and the higher stability of the resulting N-acylpyridinium intermediate. DMAP attacks this compound to form a resonance-stabilized N-pivaloyldimethylaminopyridinium salt. This highly electrophilic species readily reacts with the alcohol. A stoichiometric base, such as triethylamine, is often added to scavenge the generated HCl.

Caption: DMAP-catalyzed pivaloylation workflow.

Quantitative Data

The steric bulk of the pivaloyl group leads to notable differences in reactivity between primary, secondary, and tertiary alcohols. The following tables summarize representative yields and reaction conditions.

Table 1: Pivaloylation of Alcohols under Solvent- and Catalyst-Free Conditions [3]

| Alcohol Substrate | Product | Time (min) | Yield (%) |

| Benzyl alcohol (Primary) | Benzyl pivaloate | 10 | 95 |

| 1-Octanol (Primary) | Octyl pivaloate | 15 | 94 |

| Cyclohexanol (Secondary) | Cyclohexyl pivaloate | 30 | 92 |

| 1-Phenylethanol (Secondary) | 1-Phenylethyl pivaloate | 35 | 90 |

| tert-Butanol (Tertiary) | tert-Butyl pivaloate | 120 | 20 |

Table 2: Spectroscopic Data for Representative Pivaloate Esters

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| Benzyl pivaloate | 7.35 (m, 5H), 5.10 (s, 2H), 1.25 (s, 9H) | 178.5, 136.5, 128.4, 128.1, 127.9, 66.5, 38.9, 27.2 | ~1730 (C=O stretch), ~1150 (C-O stretch) |

| Cyclohexyl pivaloate | 4.70 (m, 1H), 1.90-1.20 (m, 10H), 1.18 (s, 9H) | 177.8, 72.5, 38.7, 31.6, 27.2, 25.5, 23.7 | ~1725 (C=O stretch), ~1155 (C-O stretch) |

Experimental Protocols

General Procedure for Solvent- and Catalyst-Free Pivaloylation of Alcohols[3]

Materials:

-

Alcohol (1.0 mmol)

-

This compound (1.2 mmol)

-

Round-bottom flask

-

Stir bar

Procedure:

-

To a stirred solution of the alcohol (1.0 mmol) in a round-bottom flask, add this compound (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous NaHCO3 solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

DMAP-Catalyzed Pivaloylation of a Secondary Alcohol (e.g., Cyclohexanol)

Materials:

-

Cyclohexanol (1.0 mmol)

-

This compound (1.1 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol)

-

Triethylamine (1.5 mmol)

-

Dichloromethane (DCM), anhydrous (5 mL)

-

Round-bottom flask

-

Stir bar

Procedure:

-

To a solution of cyclohexanol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL) at 0 °C, add this compound (1.1 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield cyclohexyl pivaloate.

Alternative Reaction Pathway: Chlorination of Alcohols

In an interesting deviation from the standard acylation reaction, the combination of this compound and dimethylformamide (DMF) can be used to convert alcohols into their corresponding alkyl chlorides.[4] This reaction is believed to proceed through the in-situ formation of a Vilsmeier-Haack type reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which acts as the chlorinating agent.

Caption: Chlorination of alcohols using this compound and DMF.

This transformation is particularly useful for preparing primary and secondary alkyl chlorides under mild conditions.

Conclusion

The reaction of this compound with alcohols is a cornerstone of synthetic organic chemistry, primarily for the formation of sterically hindered and stable pivaloate esters. The choice of reaction conditions, particularly the use of catalysts such as pyridine or DMAP, can significantly influence the reaction rate and efficiency. Understanding the underlying nucleophilic acyl substitution mechanisms is crucial for optimizing these transformations. Furthermore, the alternative chlorination reaction in the presence of DMF highlights the versatility of this compound as a reagent and underscores the importance of solvent and additive effects in directing reaction pathways. This guide provides the necessary foundational knowledge, data, and protocols for the effective application of this compound in a research and development setting.

References

- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study" by Tania Veronica Alvarez Castro [scholarworks.utrgv.edu]

- 3. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

Pivaloyl Chloride in Nucleophilic Acyl Substitution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride, also known as 2,2-dimethylpropanoyl chloride or trimethylacetyl chloride, is a highly reactive acyl chloride widely employed in organic synthesis.[1][2] Its chemical formula is C₅H₉ClO, and it presents as a colorless to yellowish liquid with a pungent odor.[1] Due to the presence of a sterically demanding tert-butyl group adjacent to the carbonyl center, this compound exhibits unique reactivity and provides significant stability to its derivative products. This guide offers an in-depth exploration of its role in nucleophilic acyl substitution reactions, covering its mechanism, kinetics, applications, and detailed experimental protocols. It is a crucial building block in the pharmaceutical and agrochemical industries, serving as a potent acylating agent for synthesizing esters, amides, and other critical intermediates.[1][3][4]

The Core Reaction: Nucleophilic Acyl Substitution

The primary reactivity of this compound is governed by the nucleophilic acyl substitution mechanism.[5] This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.[6]

General Mechanism:

-

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of this compound. The electron density shifts from the C=O double bond to the oxygen atom.

-

Formation of a Tetrahedral Intermediate: This addition step results in the formation of a transient, unstable tetrahedral intermediate with a negative charge on the oxygen atom.[7]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group due to its stability as a weak base.[6][7]

The overall reaction substitutes the chloride with the incoming nucleophile. The significant steric hindrance from the tert-butyl group does not prevent this reaction but plays a crucial role in the stability of the resulting products, such as pivaloate esters, which are notably resistant to hydrolysis compared to esters derived from less sterically hindered acids.[8]

Caption: General mechanism of nucleophilic acyl substitution with this compound.

Key Factors Influencing Reactivity

The outcome and rate of nucleophilic acyl substitution with this compound are influenced by the nucleophile, solvent, and catalysts.

Common Nucleophiles

This compound is a versatile acylating agent that reacts with a wide range of nucleophiles.[1]

-

Alcohols (O-Acylation): React with alcohols to form pivaloate esters.[8] This reaction is often used to install the pivaloyl (Piv) group as a sterically bulky protecting group for alcohols, which is valued for its stability.[8]

-

Amines (N-Acylation): Readily react with primary and secondary amines to yield stable amides.[3] This transformation is fundamental in the synthesis of many pharmaceuticals and is a key step in peptide coupling reactions via the mixed anhydride method.[1][9]

-

Thiols: The reaction with thiols produces thioesters.[1]

-

Carbanions (e.g., Grignard Reagents): While typical acyl substitution can occur, the bulky nature of this compound can influence the reaction pathway. It is used in some iron-catalyzed cross-coupling reactions with Grignard reagents.[10]

Solvent Effects

The choice of solvent is critical for controlling the reaction kinetics.[11]

-

Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetone, and dimethylformamide (DMF) are generally preferred for these reactions.[12] They can dissolve the reactants but do not form a strong solvation shell around the nucleophile, leaving it "naked" and more reactive.[12]

-

Polar Protic Solvents: Solvents like water and alcohols can slow down the reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity.[12][13] However, this compound can react vigorously with water and alcohols, leading to hydrolysis or esterification, respectively.[5][14]

-

This compound/DMF Complex: An interesting phenomenon occurs when this compound is used in DMF. The in-situ formation of a Vilsmeier-Haack type reagent can occur, which acts as a chlorinating agent, converting alcohols to alkyl chlorides instead of the expected pivaloate esters.[8][15]

Catalysts and Additives

-

Base Scavengers: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is commonly added to the reaction mixture to neutralize the HCl, preventing protonation of the nucleophile and driving the reaction to completion.[16]

-

Lewis Acids (Friedel-Crafts Anomaly): In the context of Friedel-Crafts acylation with a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound behaves anomalously. Instead of the expected acylation, alkylation of the aromatic ring occurs. The initially formed acylium cation is sterically strained and undergoes decarbonylation (loss of CO) to form the highly stable tert-butyl carbocation, which then acts as the electrophile.[8][17][18][19]

Caption: Anomalous Friedel-Crafts reaction pathway of this compound.

Quantitative Data Summary

The yield of nucleophilic acyl substitution reactions with this compound is generally high, contingent on the specific nucleophile and reaction conditions.

| Nucleophile | Substrate | Base/Catalyst | Solvent | Yield (%) | Reference |

| Amine | o-Toluidine | Triethylamine | Dichloromethane | 83% | [16] |

| Alcohol | Generic R-OH | Pyridine/Et₃N | Aprotic | 75-95% (Typical) | [4] |

| Carboxylic Acid | Pivalic Acid | Thionyl Chloride | N/A | ~90% | [8] |

| Amino Acid Derivative | N-protected amino acid | Triethylamine | Tetrahydrofuran | Good | [20] |

Experimental Protocols

The following are representative protocols for common transformations involving this compound.

Protocol 1: N-Pivaloylation of an Amine (Amide Synthesis)

This protocol is adapted from the N-pivaloylation of o-toluidine.[16]

Materials:

-

o-Toluidine (1.0 equiv)

-

Triethylamine (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Water, Sodium Sulfate (Na₂SO₄), Hexane

Procedure:

-

In a flame-dried, nitrogen-flushed flask, dissolve o-toluidine (e.g., 10 g) and triethylamine (e.g., 9.41 g) in anhydrous DCM (e.g., 50 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (e.g., 11.2 g) in anhydrous DCM (approx. 10 mL) to the cooled amine solution.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

Pour the reaction mixture into water (e.g., 200 mL) in a separatory funnel.

-

Separate the organic layer and wash it sequentially with water (3 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude solid product.

-

Recrystallize the crude solid from a hot DCM/hexane mixture to afford the pure N-pivaloyl-o-toluidine.

Caption: Experimental workflow for the synthesis of an N-pivaloyl amide.

Protocol 2: O-Pivaloylation of an Alcohol (Ester Synthesis)

This is a general procedure for the protection of an alcohol using this compound.

Materials:

-

Alcohol (1.0 equiv)

-

Pyridine or Triethylamine (1.2 equiv)

-

This compound (1.1 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃), brine, and magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

-

Add pyridine or triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if using pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude pivaloate ester.

-

Purify the product as necessary, typically by column chromatography.

Applications in Drug Development and Advanced Synthesis

The unique properties of this compound and the pivaloyl group make them invaluable in complex molecule synthesis.

-

Protecting Group Chemistry: The pivaloyl (Piv) group is a widely used protecting group for alcohols and sometimes amines.[8] Its steric bulk provides excellent stability against a wide range of reaction conditions, including oxidation, and prevents cleavage by many common reagents.[21]

-

Peptide Synthesis: this compound is a classic reagent for activating carboxylic acids in peptide couplings, proceeding through a mixed anhydride intermediate.[20][22] This method is effective for forming peptide bonds with good yields.[9][23]

-

Pharmaceutical Intermediates: It serves as a key raw material in the synthesis of numerous active pharmaceutical ingredients (APIs) and their intermediates, including antibiotics like cefazolin and cardiovascular drugs like dipivefrin.[3][4] Its ability to form stable amide and ester linkages is frequently exploited in drug design and manufacturing.[1]

Conclusion

This compound is a powerful and versatile reagent in the field of organic chemistry. Its participation in nucleophilic acyl substitution reactions is characterized by high reactivity and the formation of exceptionally stable products, a direct consequence of its sterically demanding tert-butyl group. For researchers and professionals in drug development, a thorough understanding of its reaction mechanisms, the factors influencing its reactivity, and its anomalous behavior under certain conditions is essential for leveraging its full synthetic potential. From installing robust protecting groups to facilitating peptide couplings and constructing complex pharmaceutical intermediates, this compound remains a cornerstone of modern synthetic strategy.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. This compound | 3282-30-2 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fiveable.me [fiveable.me]

- 12. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. users.wfu.edu [users.wfu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. organic chemistry - Unusual Friedel–Crafts alkylation with this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. guidechem.com [guidechem.com]

- 19. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]

- 20. tandfonline.com [tandfonline.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Amino-acids and peptides. XXXVI. This compound as a reagent in the mixed anhydride synthesis of peptides | Semantic Scholar [semanticscholar.org]

- 23. US4725645A - Process for synthesising peptides - Google Patents [patents.google.com]

Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride, also known as trimethylacetyl chloride, is a vital acylating agent in organic synthesis, distinguished by the significant steric hindrance provided by its tert-butyl group.[1] This structural feature profoundly influences its reactivity, rendering it a unique and valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its reactivity, applications, and handling, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Profile

This compound's chemical behavior is dominated by the electrophilic nature of its acyl chloride functional group. It readily undergoes nucleophilic acyl substitution, serving as an efficient agent for transferring the pivaloyl group to various nucleophiles.[2]

Key Characteristics:

-

Steric Hindrance: The bulky tert-butyl group adjacent to the carbonyl carbon is the most defining feature of this compound. This steric bulk moderates its reactivity compared to less hindered acyl chlorides. While this slows the rate of nucleophilic attack, it also imparts remarkable selectivity, for instance, in the protection of less sterically hindered hydroxyl groups.[1]

-

Nucleophilic Acyl Substitution: The primary reaction pathway involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

-

Stability of Derivatives: The resulting pivaloate esters and amides exhibit enhanced stability, particularly towards hydrolysis, a property attributed to the steric shielding provided by the tert-butyl group.[1]

Key Reactions and Applications

The unique reactivity of this compound is harnessed in several critical synthetic transformations.

This compound reacts with alcohols in the presence of a base, such as pyridine, to form pivaloate esters.[1] These esters are notably resistant to hydrolysis compared to those derived from less hindered acids.[1] This reaction is particularly effective for the esterification of hindered tertiary or acid-labile alcohols.[3]

-

General Reaction: R-OH + (CH₃)₃C-COCl → R-O-CO-C(CH₃)₃ + HCl

A significant application is the selective esterification of complex polyols like sucrose, where varying reaction conditions can yield a range of pivalate derivatives with specific hydroxyl groups remaining unprotected for further functionalization.[4][5]

The reaction of this compound with primary and secondary amines is a fundamental method for forming stable amide bonds, crucial in the synthesis of many pharmaceutical compounds.[1][2] The reaction proceeds rapidly, often under neutral conditions, to yield N-substituted pivalamides.[6][7][8]

-

General Reaction: R-NH₂ + (CH₃)₃C-COCl → R-NH-CO-C(CH₃)₃ + HCl

This transformation is also employed in peptide synthesis, where this compound is used to form mixed anhydrides that facilitate peptide coupling.[9]

Unlike typical acyl chlorides, the Friedel-Crafts reaction with this compound and an aromatic substrate like benzene does not yield the expected ketone. Instead, it results in an alkylation product, tert-butylbenzene.[10][11]

This anomalous behavior is due to the high stability of the tertiary carbocation. The initially formed pivaloyl acylium cation is sterically strained and undergoes rapid decarbonylation (loss of a carbon monoxide molecule) to generate the highly stable tert-butyl carbocation, which then acts as the electrophile in an alkylation reaction.[1][10][11][12]

The pivaloyl (Piv) group is a robust protecting group for alcohols.[1] Its steric bulk provides excellent stability under a wide range of conditions, including acidic and oxidative environments.[1]

-

Protection: An alcohol is treated with this compound in the presence of a base (e.g., pyridine).

-

Deprotection: The pivaloyl group is typically removed via hydrolysis with a strong base.[1]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Synthesis of this compound

| Chlorinating Agent | Catalyst/Conditions | Yield | Purity | Notes |

|---|---|---|---|---|

| Thionyl Chloride | Caprolactam | >96% | >99% | Reaction at 40-60°C for ~2 hours; potential for sulfur contamination.[1] |

| Thionyl Chloride | Molar excess of 20-50% | ~90% | Distilled | Drives the reaction to completion.[1] |

Table 2: Esterification Reactions

| Substrate | Reagent Equivalents | Conditions | Product | Yield |

|---|---|---|---|---|

| Sucrose | 7 equiv. | Pyridine, -40°C, 8 h | 1′,3,3′,4′,6,6′-Hexa-O-pivaloylsucrose (a 2,4-diol) | 45% |

| p-Toluic Acid / tert-Butyl alcohol | 1.05 equiv. (p-toluoyl chloride) | n-BuLi, Hexane/Ether, RT, 15 h | tert-Butyl p-toluate | 79-82% |

| N,N-Dibenzylhydroxylamine | 1.05 equiv. | DMAP, Dichloromethane, 0°C to RT, 6 h | O-Pivaloyl-N,N-dibenzylhydroxylamine | 93-94% |

Mechanistic and Workflow Diagrams

The following diagrams illustrate key reaction mechanisms and experimental workflows.

References

- 1. This compound | 3282-30-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Selective esterification of sucrose using this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Selective esterification of sucrose using this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US6562977B2 - Process for the preparation of mixed anhydrides - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]

Spectral Data of Pivaloyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of pivaloyl chloride. The information is presented in a structured format to facilitate its use in research, quality control, and synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Splitting Pattern | Integration | Assignment |

| 1.34 | Singlet | 9H | -(CH₃)₃ |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| 177.5 | C=O (Acid Chloride) |

| 47.5 | -C(CH₃)₃ |

| 27.5 | -C(CH₃)₃ |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.03%)

-

NMR tube (5 mm)

-

Pipettes

-

Vial

Procedure:

-

In a clean, dry vial, approximately 0.5 mL of CDCl₃ containing TMS is added.

-

One to two drops of this compound are added to the solvent. The vial is capped and gently swirled to ensure a homogeneous solution.

-

Using a pipette, the solution is transferred into a 5 mm NMR tube to a depth of approximately 4-5 cm.

-

The NMR tube is carefully placed in the NMR spectrometer's autosampler or manually inserted into the magnet.

-

The spectrometer is set up to acquire both ¹H and ¹³C NMR spectra. Standard acquisition parameters for a 400 MHz (or similar) spectrometer are typically used. Shimming is performed to optimize the magnetic field homogeneity.

-

Data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2978 | Strong | C-H stretch (alkane) |

| 1806 | Strong | C=O stretch (acid chloride) |

| 1481 | Medium | C-H bend (alkane) |

| 1373 | Medium | C-H bend (alkane) |

| 1031 | Medium | C-C stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

-

This compound (sample)

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Soft tissue or wipe

Procedure:

-

The ATR crystal surface is cleaned with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.

-

A background spectrum of the clean, empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any interference from the instrument and environment.

-

A small drop of this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

The sample spectrum is then recorded. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans).

-

After the measurement, the this compound is carefully wiped from the ATR crystal using a soft tissue. The crystal is then cleaned thoroughly with an appropriate solvent.

-

The resulting spectrum is processed, which may include baseline correction and peak picking to identify the key absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for NMR and IR spectral analysis.

An In-depth Technical Guide to the Discovery and Synthesis of Pivaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Pivaloyl chloride (2,2-dimethylpropanoyl chloride), a critical acylating agent and intermediate in organic synthesis, holds significant importance in the production of pharmaceuticals, agrochemicals, and polymers.[1][2][3] Its unique sterically hindered tert-butyl group imparts specific properties to molecules, making it an invaluable building block in modern chemistry. This guide delves into the historical discovery and the evolution of synthetic methodologies for this compound, providing detailed experimental protocols and a comparative analysis of common synthetic routes.

Discovery and Early History

The journey of this compound begins with the pioneering work of Russian chemist Aleksandr Butlerov , a central figure in the development of the theory of chemical structure. In the 1870s, Butlerov was deeply engaged in studying the isomers of butane and pentane, which led him to synthesize and characterize numerous novel compounds.

In 1874, Butlerov reported the first synthesis of pivalic acid (trimethylacetic acid). Building upon this, he successfully synthesized this compound in the same year by reacting pivalic acid with phosphorus pentachloride (PCl₅).[1][2][3] This foundational discovery laid the groundwork for the future utility of this versatile reagent.

Below is a diagram illustrating the historical timeline leading to the synthesis of this compound.

Evolution of Synthetic Methods

Following Butlerov's initial synthesis, chemists developed more efficient, safer, and cost-effective methods for preparing this compound. The primary evolution involved replacing phosphorus pentachloride with other chlorinating agents. The most common modern methods involve the reaction of pivalic acid with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus trichloride (PCl₃).

Synthesis via Thionyl Chloride

The reaction of pivalic acid with thionyl chloride is one of the most common laboratory and industrial methods.[1][3] It offers good yields and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

The overall reaction is: (CH₃)₃CCOOH + SOCl₂ → (CH₃)₃CCOCl + SO₂ + HCl

This reaction is often performed with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Synthesis via Oxalyl Chloride

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction is typically clean and proceeds under mild conditions. Similar to thionyl chloride, the byproducts are gaseous (CO, CO₂, HCl), facilitating an easy workup. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the active chlorinating species.

The overall reaction is: (CH₃)₃CCOOH + (COCl)₂ → (CH₃)₃CCOCl + CO + CO₂ + HCl

Synthesis via Phosphorus Trichloride

Phosphorus trichloride is also utilized, particularly in industrial settings, for the synthesis of this compound.[4][5] This method is cost-effective but requires careful separation of the this compound from the phosphorous acid (H₃PO₃) byproduct.

The balanced reaction is: 3(CH₃)₃CCOOH + PCl₃ → 3(CH₃)₃CCOCl + H₃PO₃

The following diagram illustrates the workflow for a typical laboratory synthesis of this compound.

Comparative Data of Synthesis Methods

The choice of synthetic method often depends on the scale, cost, and available equipment. Below is a table summarizing the quantitative data for common synthesis routes.

| Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Byproducts |

| PCl₅ | None | Room Temp | 1-2 | ~80-90 | POCl₃, HCl |

| SOCl₂ | DMF (cat.) | 40 - 60 | 2 | 75 - 95[1][3] | SO₂, HCl |

| (COCl)₂ | DMF (cat.) | 0 - 25 | 1-3 | >95 | CO, CO₂, HCl |

| PCl₃ | None | 45 - 70 | 2 | >92[4][5] | H₃PO₃ |

Detailed Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

Materials:

-

Pivalic acid (1.0 mol)

-

Thionyl chloride (1.2 mol)

-

N,N-dimethylformamide (DMF) (catalytic amount, ~0.5 mL)

-

Reaction flask equipped with a reflux condenser and a gas outlet to a scrubber

Procedure:

-

To a round-bottom flask, add pivalic acid.

-

Slowly add thionyl chloride to the pivalic acid at room temperature with stirring.

-

Add a catalytic amount of DMF. An exothermic reaction will commence, and gaseous byproducts (SO₂ and HCl) will evolve.

-

Once the initial reaction subsides, heat the mixture to 40-60°C for approximately 2 hours, or until the evolution of gas ceases.[1][3]

-

The progress of the reaction can be monitored by observing the cessation of gas evolution.

-

After the reaction is complete, the crude this compound can be purified by fractional distillation. The boiling point of this compound is approximately 105-106°C.

Protocol 2: Synthesis using Phosphorus Trichloride

Materials:

-

Pivalic acid (1.0 mol)

-

Phosphorus trichloride (0.33 - 0.43 mol)[4]

-

Reaction flask with a distillation setup

Procedure:

-

Charge the reaction flask with pivalic acid at room temperature.[4]

-

Slowly add phosphorus trichloride to the pivalic acid while stirring.[4]

-

Gradually heat the mixture to a temperature of 45-70°C and maintain for approximately 2 hours.[4]

-

Upon completion, the reaction mixture will separate into two layers. The upper layer is the this compound product, and the lower layer is the phosphorous acid byproduct.

-

Separate the upper layer containing the crude this compound.

-

Purify the crude product by atmospheric distillation, collecting the fraction at 104-105°C to obtain the final product with a purity of over 99.5%.[5]

Reaction Mechanism Visualization

The mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride with catalytic DMF involves the formation of a Vilsmeier-type intermediate.

This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, offering valuable insights and practical protocols for laboratory and industrial applications. Its continued importance in organic synthesis underscores the significance of Butlerov's foundational work and the subsequent advancements in synthetic chemistry.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 5. Process for preparing chloro-pivalyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the transient protection of functional groups is a cornerstone strategy. The amine functional group, with its inherent nucleophilicity and basicity, often requires protection to prevent unwanted side reactions. The pivaloyl group (Piv), derived from pivaloyl chloride, serves as a robust protecting group for amines, forming a stable N-pivaloyl amide. Its significant steric bulk, conferred by the t-butyl moiety, renders the protected amine resistant to a wide range of reaction conditions, including exposure to many nucleophiles and bases. This stability, however, necessitates specific and sometimes forcing conditions for its removal.

These application notes provide a comprehensive overview of the use of this compound for the protection of amines, detailing experimental protocols for both the introduction and cleavage of the pivaloyl group, and presenting quantitative data to guide synthetic strategy.

Advantages and Disadvantages of Pivaloyl Protection

Advantages:

-

High Stability: The pivaloyl group is stable to a broad range of reagents and conditions, including mildly acidic and basic environments, as well as many oxidizing and reducing agents.

-

Steric Hindrance: The bulky t-butyl group effectively shields the nitrogen lone pair, preventing undesired nucleophilic attack.

-

Selectivity: Due to its steric bulk, this compound can exhibit selectivity for the protection of less sterically hindered primary amines over more hindered secondary amines.

Disadvantages:

-

Harsh Deprotection Conditions: The stability of the pivaloyl amide bond often requires harsh conditions for cleavage, which may not be compatible with sensitive functional groups elsewhere in the molecule.

-

Potential for Low Yields in Deprotection: The forcing conditions required for deprotection can sometimes lead to lower yields and the formation of byproducts.

Data Presentation

Table 1: Pivaloylation of Various Amines

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Toluidine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 0.5 | 83 | [1] |

| Benzylamine | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 | >95 (Typical) | General Procedure |

| Diethylamine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 3 | ~90 (Typical) | General Procedure |

| Aniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 | >95 (Typical) | General Procedure |

Table 2: Deprotection of N-Pivaloyl Amines

| N-Pivaloyl Substrate | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Pivaloylindole | Strong Base | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 40-45 | 1 | >98 | [2] |

| N-Pivaloyl-4-methylindole | Strong Base | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 40-45 | 1 | 98 | [2] |

| N-Pivaloyl-5-methoxyindole | Strong Base | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 40-45 | 1 | >98 | [2] |

| N-Pivaloylcarbazole | Strong Base | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | 40-45 | 1 | 93 | [2] |

| General N-Pivaloyl Amide | Reductive Cleavage | Lithium, Naphthalene (catalytic) | Tetrahydrofuran (THF) | 0 | 1-3 | Good to Excellent | General Method |

| General N-Pivaloyl Amide | Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 12-24 | Varies | General Method |

Experimental Protocols

Protocol 1: General Procedure for the N-Pivaloylation of an Amine

This protocol describes a general method for the protection of a primary or secondary amine using this compound.

Materials:

-

Amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous triethylamine (1.2 equiv) or pyridine (2.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) or pyridine (2.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of N-Pivaloylindoles using Lithium Diisopropylamide (LDA)

This protocol is particularly effective for the deprotection of N-pivaloylindoles and related heterocyclic systems.[2]

Materials:

-

N-Pivaloylindole (1.0 equiv)

-

Lithium diisopropylamide (LDA) (2.0 equiv, solution in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

Dissolve the N-pivaloylindole (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

-

Add the LDA solution (2.0 equiv) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 40-45 °C and maintain this temperature for the time indicated in Table 2, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Reductive Deprotection of N-Pivaloyl Amides

This method is a more general approach for the cleavage of the robust pivaloyl amide bond.

Materials:

-

N-Pivaloyl amide (1.0 equiv)

-

Lithium metal (4.0-6.0 equiv)

-

Naphthalene (catalytic amount, e.g., 0.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the N-pivaloyl amide (1.0 equiv) and naphthalene (0.1 equiv) dissolved in anhydrous THF.

-

Cool the solution to 0 °C and add lithium metal (4.0-6.0 equiv) in small pieces.

-

Stir the reaction mixture at 0 °C for 1-3 hours. The reaction mixture will typically turn a dark green or black color, indicating the formation of the lithium naphthalenide radical anion.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, careful addition of methanol at 0 °C.

-

Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting amine by column chromatography or distillation.

Protocol 4: Reduction of N-Pivaloyl Amides with Lithium Aluminum Hydride (LiAlH₄)

This protocol reduces the pivaloyl amide to the corresponding amine, effectively removing the carbonyl group.

Materials:

-

N-Pivaloyl amide (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

15% NaOH solution

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of the N-pivaloyl amide (1.0 equiv) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.

-

Monitor the reaction by TLC. After completion, cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the filter cake with THF or ether.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

-

Purify by distillation or column chromatography.

Visualizations

Caption: Mechanism of N-Pivaloylation of an Amine.

References

Application Notes: Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols

Introduction

The esterification of sterically hindered alcohols, particularly tertiary and bulky secondary alcohols, presents a significant challenge in organic synthesis. Traditional methods like Fischer esterification are often ineffective due to severe steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the carboxylic acid or its activated derivative. Pivaloyl chloride (trimethylacetyl chloride), with its bulky tert-butyl group, is a highly effective acylating agent for overcoming these steric barriers, finding wide application in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] This document provides detailed application notes and protocols for the use of this compound in the esterification of sterically hindered alcohols.

Advantages of this compound

The use of this compound for the esterification of sterically hindered alcohols offers several key advantages:

-

High Reactivity: As an acid chloride, this compound is significantly more reactive than the corresponding carboxylic acid (pivalic acid), enabling reactions to proceed under milder conditions.

-

Overcoming Steric Hindrance: The electrophilic carbonyl carbon of this compound is readily attacked by the hindered hydroxyl group, often facilitated by a nucleophilic catalyst.

-

Formation of Stable Esters: The resulting pivaloate esters are sterically hindered themselves, which often imparts greater stability towards hydrolysis and other cleavage conditions, making them excellent protecting groups in multi-step syntheses.

Role of Catalysts

The efficiency of pivaloylation of sterically hindered alcohols is greatly enhanced by the use of nucleophilic catalysts, most commonly 4-(dimethylamino)pyridine (DMAP) and pyridine.

-

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective catalyst for acylation reactions. It functions by reacting with this compound to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered alcohol than this compound itself.

-

Pyridine: Pyridine serves a dual role in these reactions. It acts as a nucleophilic catalyst, similar to DMAP, by forming an N-acylpyridinium intermediate. Additionally, it functions as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Data Presentation: Pivaloylation of Sterically Hindered Alcohols

The following table summarizes the yields obtained for the esterification of various sterically hindered alcohols with this compound or related pivaloylating agents under different conditions.

| Alcohol Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Adamantanol | Acetic Anhydride | DMAP/Pyridine | - | 60-70 | 20 | 94 |

| Norethisterone | Acetic Anhydride | DMAP | - | - | - | 93 |

| Tertiary Alcohols (general) | Pivalic Anhydride | Bi(OTf)₃ | - | - | - | High |

| Primary/Secondary Alcohols | This compound | None | Solvent-free | RT | 0.5-2 | High |

Note: Data is compiled from multiple sources and conditions may vary. Direct comparison should be done with caution.

Experimental Protocols

Protocol 1: General Procedure for the DMAP-Catalyzed Pivaloylation of a Sterically Hindered Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Sterically hindered secondary alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Pyridine or Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered secondary alcohol (1.0 equiv) and anhydrous dichloromethane.

-

Add DMAP (0.1 equiv) and pyridine or triethylamine (1.5 equiv) to the solution and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired pivaloate ester.

Protocol 2: Solvent-Free Pivaloylation of Alcohols

This protocol is particularly useful for primary and less hindered secondary alcohols but can be adapted for more hindered systems, potentially with longer reaction times or gentle heating.[2]

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.1 equiv)

Procedure:

-

In a round-bottom flask, add the alcohol (1.0 equiv).

-

To this, add this compound (1.1 equiv) at room temperature with stirring.

-

Continue stirring at room temperature for 30 minutes to 2 hours. The reaction is often exothermic. Monitor the reaction by TLC. For more hindered alcohols, gentle heating may be required.

-

After completion of the reaction, add ethyl acetate and water to the reaction mixture.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the pivaloate ester. Further purification by chromatography may be necessary for highly pure product.

Visualizations

Caption: Experimental workflow for the pivaloylation of a sterically hindered alcohol.

Caption: Catalytic cycle of DMAP in the pivaloylation of a sterically hindered alcohol.

References

Application Note: A Robust Protocol for N-Acylation Using Pivaloyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds in a wide array of molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Pivaloyl chloride, a sterically hindered acylating agent, offers unique reactivity and selectivity in these reactions. Its bulky tert-butyl group can influence the stereochemical outcome of reactions and provide stability to the resulting amide products. This application note provides a detailed protocol for the N-acylation of amines using this compound, complete with quantitative data and a generalized experimental workflow. This compound is a versatile reagent used in the synthesis of various compounds, including amides, ketones, and as an intermediate in the production of pesticides and pharmaceuticals.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the N-acylation of various amine substrates with this compound, as reported in the literature.

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-toluidine | Triethylamine | Dichloromethane (DCM) | 0 to RT | 0.5 | 83 | [3] |

| N,N-dibenzylhydroxylamine | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 to RT | 6 | Not specified | [4] |

| (R)-3-piperidine amide | Not specified (pH 10-11) | Organic Solvent | Not specified | Not specified | High | [5] |

Experimental Protocol: General Procedure for N-Acylation of Amines with this compound